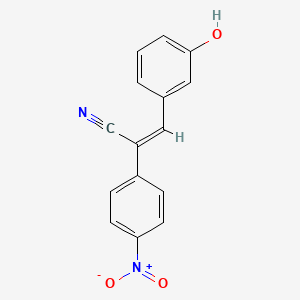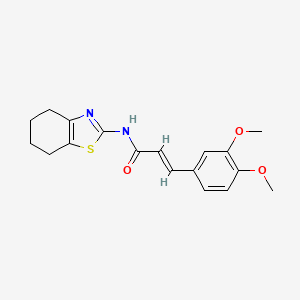![molecular formula C14H19FN2O3S B5813054 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been studied for its potential therapeutic benefits in various neurodegenerative diseases. This compound has been shown to have neuroprotective properties, making it a promising candidate for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Wirkmechanismus
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. This can prevent the release of pro-apoptotic factors from the mitochondria and protect neurons from cell death.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to have anti-inflammatory effects and can modulate the immune response. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CGP 3466B is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects associated with its use.
Zukünftige Richtungen
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of this compound. Another potential direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CGP 3466B.
Synthesemethoden
The synthesis of CGP 3466B involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CGP 3466B has been extensively studied for its potential therapeutic benefits in various neurodegenerative diseases. In preclinical studies, this compound has been shown to have neuroprotective properties, protecting neurons from oxidative stress and other forms of cellular damage. This has led to interest in the potential use of CGP 3466B as a therapeutic agent for conditions such as Parkinson's disease, Alzheimer's disease, and N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXBLOYFWRGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)

![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)
![methyl 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5813034.png)
![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)

![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)